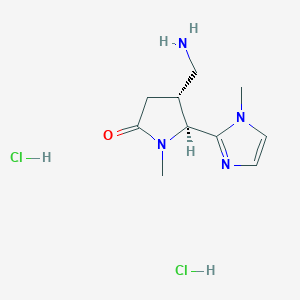
4-(Dimethylamino)benzaldehyde-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)benzaldehyde-d11 is a deuterated form of 4-(Dimethylamino)benzaldehyde, which is an organic compound containing both amine and aldehyde functional groups. The deuterium labeling (d11) is used to trace the compound in various chemical reactions and studies. This compound is known for its use in Ehrlich’s reagent and Kovac’s reagent, which are employed to test for indoles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde-d11 typically involves the deuteration of 4-(Dimethylamino)benzaldehyde. This can be achieved through various methods, including the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the final product are critical factors in industrial production, and various purification techniques such as distillation and crystallization are employed to achieve the desired quality.
化学反应分析
Types of Reactions
4-(Dimethylamino)benzaldehyde-d11 undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: 4-(Dimethylamino)benzoic acid.
Reduction: 4-(Dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(Dimethylamino)benzaldehyde-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of Schiff bases and other derivatives.
Biology: Employed in the detection of indoles in biological samples.
Medicine: Utilized in the development of diagnostic reagents and therapeutic agents.
Industry: Applied in the production of dyes and pigments.
作用机制
The mechanism of action of 4-(Dimethylamino)benzaldehyde-d11 involves its interaction with various molecular targets. In the case of Ehrlich’s reagent, the compound acts as a strong electrophile, reacting with the electron-rich 2-position of indole rings to form a colored adduct. This reaction is used to detect the presence of indole alkaloids in samples.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzaldehyde: The non-deuterated form of the compound.
4-(Dimethylamino)cinnamaldehyde: A similar compound with a cinnamaldehyde group.
4-(Dimethylamino)benzoic acid: The oxidized form of the compound.
Uniqueness
The deuterated form, 4-(Dimethylamino)benzaldehyde-d11, is unique due to its use in tracing and studying chemical reactions. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific studies.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
160.26 g/mol |
IUPAC 名称 |
[4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriophenyl]-deuteriomethanone |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D |
InChI 键 |
BGNGWHSBYQYVRX-JFZRXOORSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)
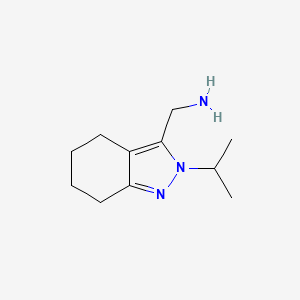
![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)
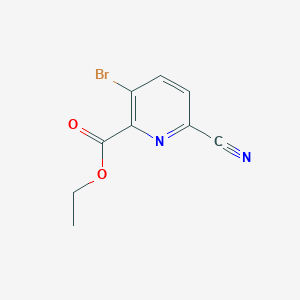
![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)
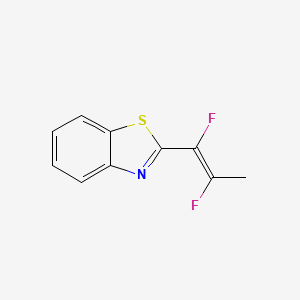
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
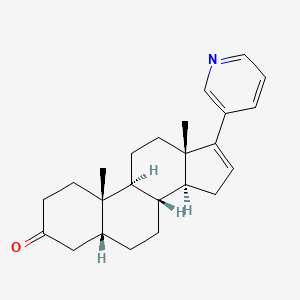
![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
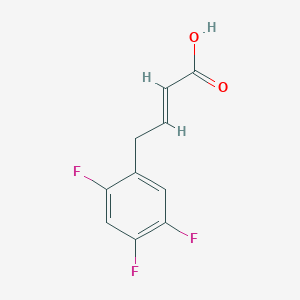
![{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)
![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)
![4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B15293275.png)
